molecular formula C17H17NO5S B2909425 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 701224-78-4

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2909425
CAS No.: 701224-78-4
M. Wt: 347.39
InChI Key: YFKZCWAATHXKMA-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a specialized organic compound with the CAS Number 701224-78-4 and a molecular formula of C17H17NO5S, yielding a molecular weight of 347.39 g/mol . This acetamide derivative features a 2,3-dihydro-1,4-benzodioxin ring system linked to a benzylsulfonylacetamide group, a structural motif of significant interest in medicinal and synthetic chemistry . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to other benzodioxin-acetamide-sulfonamide hybrids that have been investigated for their potential as enzyme inhibitors . Research on analogous compounds indicates that the 1,4-benzodioxin scaffold is a valuable precursor in developing new therapeutic agents . For instance, structurally similar sulfonamides have been synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant to the study of diabetes and Alzheimer's disease, respectively . The presence of both the benzodioxin and sulfonamide functional groups in a single molecule makes this compound a valuable intermediate or scaffold for researchers in drug discovery. It is suitable for exploring structure-activity relationships (SAR), designing novel bioactive molecules, and screening in various biochemical assays . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-17(12-24(20,21)11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZCWAATHXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the sulfonamide family, which has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from diverse sources and presenting relevant data in tables and case studies.

Structure

The compound features a benzodioxin moiety attached to an acetamide group through a benzylsulfonyl linker. This unique structure is believed to influence its biological properties.

Synthesis

The synthesis of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves:

  • Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzylsulfonyl chloride under controlled pH conditions.
  • Further modifications can be achieved by introducing various acetamide derivatives to explore structure-activity relationships (SAR) .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Specifically, its ability to inhibit the enzyme α-glucosidase has been evaluated, demonstrating promising results in reducing postprandial blood glucose levels.

CompoundIC50 (µM)Reference
2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide12.5

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity observed in similar compounds. The structural characteristics that enhance anticonvulsant effects include specific substitutions on the benzene ring and the presence of heteroatoms.

CompoundED50 (mg/kg)Administration RouteReference
N-benzyl-2-acetamidoacetamide8.3 (i.p.)Intraperitoneal

Other Pharmacological Activities

The compound may also exhibit other pharmacological activities such as:

  • Antimicrobial properties : Related compounds have shown effectiveness against various bacterial strains.
  • Analgesic effects : Some derivatives are being investigated for pain relief applications.

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rat models, administration of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and inhibition of carbohydrate-hydrolyzing enzymes.

Case Study 2: Anticonvulsant Effects

A series of anticonvulsant tests were conducted using the maximal electroshock seizure model in mice. Compounds structurally similar to 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide displayed protective effects against induced seizures, with a notable protective index indicating a favorable safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenylsulfonyl Groups

Example Compound: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-methylphenyl)acetamide (7e)

  • Structural Differences : Replaces benzylsulfonyl with phenylsulfonyl, lacking the methylene bridge.
  • Bioactivity : Exhibited moderate α-glucosidase inhibition (IC₅₀ = 86.31 ± 0.11 μM for 7i and 81.12 ± 0.13 μM for 7k), weaker than the reference drug acarbose (IC₅₀ = 37.38 ± 0.12 μM) .
  • SAR Insight : Para-substituted phenyl groups (e.g., -Cl, -CH₃) on the acetamide nitrogen enhance activity, likely due to improved hydrophobic interactions with the enzyme’s active site .

Derivatives with Halogenated Sulfonamides

Example Compound: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)

  • Structural Differences : Incorporates a 4-chlorophenylsulfonyl group instead of benzylsulfonyl.
  • Bioactivity : Demonstrated significant antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli) with low hemolytic activity (<5%), suggesting selective toxicity .
  • SAR Insight : Electron-withdrawing groups (e.g., -Cl) on the sulfonamide aryl ring improve stability and target binding via electronic effects.

Analogues with Heterocyclic Modifications

Example Compound : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • Structural Differences : Replaces sulfonyl with a thiadiazole-thioether linkage.
  • Bioactivity: Not explicitly reported, but thiadiazole moieties are known for diverse pharmacological effects, including antimicrobial and anticancer activities .
  • SAR Insight : Thioether and heterocyclic groups may enhance π-π stacking or hydrogen-bonding interactions with biological targets.

Simplified Acetamide Derivatives

Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

  • Structural Differences : Lacks the sulfonyl group entirely.
  • Bioactivity: No significant α-glucosidase inhibition reported, underscoring the necessity of the sulfonyl group for enzyme interaction .
  • Physical Properties : Reported as a colorless oil (¹H-NMR: δ 7.08 ppm for NH, 4.20 ppm for dioxane CH₂) .

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